3-Hydroxy-5-(methoxycarbonyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

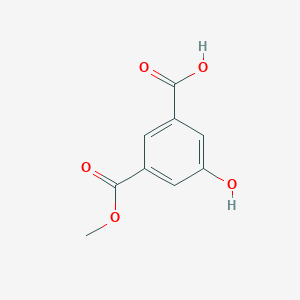

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUUUIMPMKEIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572962 | |

| Record name | 3-Hydroxy-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167630-15-1 | |

| Record name | 3-Hydroxy-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-5-(methoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid. Due to a lack of available experimental data for this specific compound, this document presents predicted properties alongside experimental data for structurally similar compounds to offer valuable insights for research and development. Detailed experimental protocols for determining key physicochemical parameters are also included to facilitate future laboratory work.

Introduction

This compound is a small organic molecule with potential applications in medicinal chemistry and materials science. Its structure, featuring a benzoic acid backbone with hydroxyl and methoxycarbonyl substitutions, suggests it may possess interesting biological activities and chemical properties. Accurate characterization of its physicochemical properties is crucial for its potential development and application.

It is important to note that a comprehensive search of scientific literature and chemical databases did not yield experimental data for this compound. Therefore, this guide provides computationally predicted data for the target compound and, for comparative purposes, experimental data for the closely related compounds: 3-hydroxy-5-methoxybenzoic acid and 3-methoxy-5-(methoxycarbonyl)benzoic acid.

Chemical Structure and Properties

The chemical structure of this compound is presented below:

Molecular Formula: C₉H₈O₅

The following table summarizes the predicted physicochemical properties for this compound. These values were computationally generated and should be considered as estimates until they can be confirmed by experimental data.

| Property | Predicted Value |

| Molecular Weight | 212.16 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 3 |

| Exact Mass | 212.03717 g/mol |

| Monoisotopic Mass | 212.03717 g/mol |

| Topological Polar Surface Area | 86.1 Ų |

| Heavy Atom Count | 14 |

| Complexity | 255 |

For comparative analysis, the following table presents experimental and computed data for two structurally similar compounds.

| Property | 3-hydroxy-5-methoxybenzoic acid[1] | 3-methoxy-5-(methoxycarbonyl)benzoic acid[2] |

| Molecular Formula | C₈H₈O₄ | C₁₀H₁₀O₅ |

| Molecular Weight | 168.15 g/mol | 210.18 g/mol |

| XLogP3 | 1.9 | 1.8 |

| Melting Point | Not Available | Not Available |

| Boiling Point | Not Available | Not Available |

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of key physicochemical properties. These protocols are generally applicable and can be adapted for the characterization of this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [3][4][5]

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[3][5]

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[3]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is reported as the melting point.[3][6]

-

Purity Check: A sharp melting point (a narrow range of 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[3]

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method [7][8]

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.[7]

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[7]

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.

-

Reporting: The solubility is typically expressed in units of mg/mL or mol/L at the specified temperature.

The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).

Methodology: Potentiometric Titration [9][10][11]

-

Solution Preparation: A known concentration of the acidic compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture. A constant ionic strength is maintained using an inert salt like KCl.[9]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The titrant is added in small, precise increments.[9][10]

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant, once the reading has stabilized.[9]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.

-

pKa Calculation: The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[10]

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octan-1-ol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method [12][13][14]

-

Solvent Saturation: Octan-1-ol and water are mutually saturated by shaking them together and allowing the phases to separate.[13]

-

Compound Distribution: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.[12]

-

Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).[12][13]

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octan-1-ol phase to its concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.[14]

Visualizations

The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (LogP) using the shake-flask method.

Caption: Workflow for LogP determination via the shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for this specific molecule is currently unavailable, the provided predicted values, comparative data from related compounds, and detailed experimental protocols offer a robust starting point for researchers. The successful determination of these properties through future experimental work will be critical for unlocking the full potential of this compound in various scientific and industrial applications.

References

- 1. 3-Hydroxy-5-methoxybenzoic acid | C8H8O4 | CID 7472024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-5-(methoxycarbonyl)benzoic acid | C10H10O5 | CID 11020136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. pennwest.edu [pennwest.edu]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. pennwest.edu [pennwest.edu]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. agilent.com [agilent.com]

- 14. acdlabs.com [acdlabs.com]

3-Hydroxy-5-(methoxycarbonyl)benzoic acid CAS number and spectral data

A comprehensive technical guide on 3-Hydroxy-5-(methoxycarbonyl)benzoic acid, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and CAS Number

This compound is a derivative of isophthalic acid. Based on standard chemical nomenclature, the structure consists of a benzene ring with a carboxylic acid group at position 1, a hydroxyl group at position 3, and a methoxycarbonyl group (a methyl ester) at position 5.

For the purpose of this guide, the technical data provided is based on the predicted chemical properties of this compound and spectral data from closely related analogs.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₈O₅ |

| Molecular Weight | 196.16 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Likely soluble in polar organic solvents like DMSO, methanol, and ethyl acetate. |

Spectral Data (Analog-Based)

Due to the absence of published experimental spectra for this compound, this section provides an analysis based on data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show signals for the aromatic protons, the carboxylic acid proton, the hydroxyl proton, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic acid (-COOH) | 12.0 - 13.5 | Singlet (broad) | The exact shift can vary with solvent and concentration. |

| Aromatic (H-2, H-4, H-6) | 7.0 - 8.0 | Multiple signals | The substitution pattern will result in distinct signals for each aromatic proton. |

| Hydroxyl (-OH) | 9.0 - 11.0 | Singlet (broad) | The chemical shift is dependent on solvent and hydrogen bonding. |

| Methyl ester (-OCH₃) | ~3.9 | Singlet | Typically a sharp singlet integrating to 3 protons. |

Note: Data is inferred from spectra of related benzoic acid derivatives.[5][6][7][8][9]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the methyl ester carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic acid (-COOH) | 165 - 175 | |

| Ester carbonyl (-COO-) | 160 - 170 | |

| Aromatic (C-OH) | 155 - 160 | Carbon attached to the hydroxyl group. |

| Aromatic (C-COOH) | 130 - 135 | Carbon attached to the carboxylic acid. |

| Aromatic (C-COOCH₃) | 130 - 135 | Carbon attached to the methoxycarbonyl group. |

| Aromatic (C-H) | 110 - 130 | Aromatic carbons bonded to hydrogen. |

| Methyl ester (-OCH₃) | 50 - 55 |

Note: Data is inferred from spectra of related benzoic acid derivatives.[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad | |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Very Broad | A characteristic broad band for carboxylic acid dimers. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong | |

| C=O stretch (ester) | 1715 - 1735 | Strong | |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected. |

| C-O stretch | 1210 - 1320 | Strong |

Note: Data is inferred from spectra of benzoic acid and its derivatives.[13][14]

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z 196.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment Ion | Notes |

| 196 | [C₉H₈O₅]⁺ | Molecular ion (M⁺) |

| 179 | [M - OH]⁺ | Loss of a hydroxyl radical. |

| 165 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 151 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 137 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group. |

| 121 | [M - COOH - OCH₃]⁺ | Subsequent fragmentation. |

Note: Fragmentation patterns are predicted based on common fragmentation of benzoic acid derivatives.[15][16][17]

Experimental Protocols

An experimental protocol for the synthesis of this compound could involve the selective esterification of a suitable precursor.

Synthesis from 5-Hydroxyisophthalic Acid

A plausible synthetic route starts with 5-hydroxyisophthalic acid.

Reaction:

5-hydroxyisophthalic acid + Methanol --(Acid Catalyst)--> this compound

Procedure:

-

Dissolution: Dissolve 5-hydroxyisophthalic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Note: This is a general procedure and may require optimization.[18][19]

Logical Workflow and Diagrams

The following diagram illustrates a potential synthetic workflow for preparing this compound.

Caption: A conceptual workflow for the synthesis of this compound.

References

- 1. 19520-75-3|3-Hydroxy-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. 3-Hydroxy-5-methoxybenzoic acid | C8H8O4 | CID 7472024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 71590-08-4|3-Methoxy-5-(methoxycarbonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. 3-Methoxy-5-(methoxycarbonyl)benzoic acid | C10H10O5 | CID 11020136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870) [hmdb.ca]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) [np-mrd.org]

- 11. faculty.fiu.edu [faculty.fiu.edu]

- 12. 3-Hydroxybenzoic acid(99-06-9) 13C NMR spectrum [chemicalbook.com]

- 13. Benzoic acid, 3-hydroxy- [webbook.nist.gov]

- 14. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Benzoic acid, 3-hydroxy- [webbook.nist.gov]

- 16. Benzoic acid, 3-hydroxy-, methyl ester [webbook.nist.gov]

- 17. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. Bot Verification [rasayanjournal.co.in]

- 19. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Natural Sources of Substituted Hydroxybenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough exploration of the natural origins of substituted hydroxybenzoic acids, a class of compounds with significant interest in pharmacology and drug development. This document details their prevalence in various plant- and food-based sources, outlines precise experimental protocols for their extraction and quantification, and illustrates their biosynthetic pathways.

Introduction to Substituted Hydroxybenzoic Acids

Substituted hydroxybenzoic acids are a diverse group of phenolic compounds characterized by a benzene ring substituted with at least one hydroxyl group and one carboxyl group. Their structural variations, including the number and position of hydroxyl groups and the presence of other substituents like methoxy groups, give rise to a wide range of biological activities. These compounds are integral to the secondary metabolism of plants, where they play crucial roles in defense, signaling, and structural integrity. For researchers and professionals in drug development, these natural products represent a rich reservoir of potential therapeutic agents and lead compounds. This guide focuses on the following key substituted hydroxybenzoic acids:

-

Salicylic Acid (2-hydroxybenzoic acid): A well-known phytohormone and the active metabolite of aspirin.

-

p-Hydroxybenzoic Acid (4-hydroxybenzoic acid) and its esters (Parabens): Found in various plants and used as preservatives.

-

Protocatechuic Acid (3,4-dihydroxybenzoic acid): A dihydroxybenzoic acid with potent antioxidant properties.

-

Gentisic Acid (2,5-dihydroxybenzoic acid): A metabolite of aspirin also found in numerous plants.

-

Gallic Acid (3,4,5-trihydroxybenzoic acid): A key component of hydrolyzable tannins with strong antioxidant and anti-inflammatory activities.

-

Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid): A phenolic compound found in a variety of plants and recognized for its diverse therapeutic potential.[1][2]

Natural Sources and Quantitative Data

The following tables summarize the quantitative data for the presence of key substituted hydroxybenzoic acids in a variety of natural sources. These values can vary depending on the plant variety, growing conditions, and analytical methods used.

Table 1: Salicylic Acid Content in Natural Sources

| Natural Source | Part | Concentration (mg/kg) |

| Fruits | ||

| Raspberry | Fruit | 4.4 - 5.1 |

| Blackberry | Fruit | 1.3 - 3.0 |

| Strawberry | Fruit | 1.0 - 2.5 |

| Orange | Fruit | 2.39 |

| Vegetables | ||

| Tomato | Fruit | 0.13 - 2.38 (processed) |

| Gherkins | Fruit | Up to 6.1 |

| Spices | ||

| Cumin | Seed | 20 - 50 |

| Paprika | Fruit | 5.6 - 50 |

| Thyme | Leaf | 20 - 50 |

| Turmeric | Rhizome | 38.83 |

| Mint | Leaf | 20 - 50 |

| Herbs | ||

| Willow Bark (Salix spp.) | Bark | Varies (source of salicin) |

| Meadowsweet (Filipendula ulmaria) | Leaf | 0.295% - 0.487% (as salicylic acid) |

Table 2: p-Hydroxybenzoic Acid and its Esters (Parabens) in Natural Sources

| Natural Source | Part | Compound | Concentration (mg/kg) |

| Coconut | Fruit | p-Hydroxybenzoic acid | Present |

| Anise | Seed | p-Hydroxybenzoic acid-O-glucoside | 730 - 1080 |

| Caraway | Seed | p-Hydroxybenzoic acid-O-glucoside | Up to 42 |

| Fennel | Seed | p-Hydroxybenzoic acid-O-glucoside | Up to 106 |

| Coriander | Seed | p-Hydroxybenzoic acid-O-glucoside | Up to 30 |

| Star Anise | Fruit | p-Hydroxybenzoic acid-O-glucoside | 730 - 840 |

| Raspberry | Fruit | p-Hydroxybenzoic acid-O-glucoside | 32 - 56 |

| Blackberry | Fruit | p-Hydroxybenzoic acid-O-glucoside | 4 - 18 |

| Gooseberry | Fruit | p-Hydroxybenzoic acid-O-glucoside | 9 - 14 |

Table 3: Protocatechuic Acid Content in Natural Sources

| Natural Source | Part | Concentration (mg/kg) |

| Onion (Allium cepa) | Bulb | Up to 17,540 |

| Açaí Palm (Euterpe oleracea) | Oil from fruit | 630 ± 36 |

| Raspberry | Fruit | Up to 100 |

| Star Anise (Illicium verum) | Fruit | Present |

| Melissa (Melissa officinalis) | Leaf | Present |

| Rosemary (Rosmarinus officinalis) | Leaf | Present |

Table 4: Gentisic Acid Content in Natural Sources

| Natural Source | Part | Concentration (mg/kg) |

| Fruits | ||

| Citrus Fruits (Citrus spp.) | Leaves and Albedo | Present |

| Kiwi | Fruit | Present |

| Apple | Fruit | Present |

| Blackberries | Fruit | Present |

| Pears | Fruit | Present |

| Vegetables | ||

| Jerusalem Artichoke (Helianthus tuberosus) | Tuber | Present |

| Herbs | ||

| Gentiana spp. | - | Present |

| Hibiscus rosa-sinensis | - | Present |

| Olive (Olea europaea) | - | Present |

| Sesame (Sesamum indicum) | - | Present |

Table 5: Gallic Acid Content in Natural Sources

| Natural Source | Part | Concentration (mg/g) |

| Beverages | ||

| Green Tea (Camellia sinensis) | Leaf | 1.67 - 13.41 |

| Black Tea (Camellia sinensis) | Leaf | 0.52 - 21.98 |

| Oolong Tea (Camellia sinensis) | Leaf | Varies with fermentation |

| Pu-erh Tea (Camellia sinensis) | Leaf | Up to 21.98 |

| Red Wine | - | Varies |

| Fruits | ||

| Strawberry | Fruit | Present |

| Grape | Fruit | Present |

| Banana | Fruit | Present |

| Blueberry | Fruit | Present |

| Mango | Fruit | Present |

| Nuts | ||

| Walnut | Nut | Present |

| Cashew | Nut | Present |

| Hazelnut | Nut | Present |

Table 6: Syringic Acid Content in Natural Sources

| Natural Source | Part | Concentration (mg/100g or 100mL) |

| Fruits | ||

| Olives | Fruit | Present |

| Dates | Fruit | Present |

| Grapes | Fruit | Present |

| Vegetables | ||

| Pumpkin | Fruit | Present |

| Radishes | Root | Present |

| Nuts | ||

| Walnuts | Nut | Present |

| Beverages | ||

| Red Wine | - | 0.27 (mean) |

| White Wine | - | 0.00543 (mean) |

| Beer (Ale) | - | 0.11 (mean) |

| Cereals | ||

| Oat (refined flour) | Grain | 0.20 |

| Maize (refined flour) | Grain | 0.09 |

Biosynthesis of Substituted Hydroxybenzoic Acids

The primary route for the biosynthesis of these compounds in plants is the shikimate pathway .[3][4][5][6][7] This central metabolic pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), into chorismate, a key branch-point intermediate for the synthesis of aromatic amino acids and a wide array of secondary metabolites, including hydroxybenzoic acids.

From the key intermediates of the shikimate pathway, various substituted hydroxybenzoic acids are synthesized through specific enzymatic reactions.

Biosynthesis of Salicylic Acid, p-Hydroxybenzoic Acid, Protocatechuic Acid, and Gentisic Acid

Chorismate and 3-dehydroshikimate serve as the primary precursors for these hydroxybenzoic acids.

Biosynthesis of Gallic Acid and Syringic Acid

Gallic acid is primarily synthesized from 3-dehydroshikimate, while syringic acid is derived from ferulic acid, a product of the phenylpropanoid pathway which itself originates from the shikimate pathway.

Experimental Protocols

Accurate quantification of substituted hydroxybenzoic acids in natural matrices requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

General Workflow for Analysis

The general workflow for the analysis of substituted hydroxybenzoic acids from plant materials involves several key steps from sample preparation to data analysis.

Detailed Methodology: HPLC-UV/Fluorescence for Salicylic Acid and Gentisic Acid

This protocol is adapted for the simultaneous quantification of salicylic acid (SA) and gentisic acid (GA) in plant tissues.

1. Extraction:

-

Homogenize 100-200 mg of frozen plant tissue in 1 mL of 90% methanol.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Collect the supernatant and re-extract the pellet with 0.5 mL of 100% methanol.

-

Combine the supernatants and evaporate to dryness under a vacuum.

-

Resuspend the dried extract in 250 µL of 5% trichloroacetic acid.

-

Partition twice against an equal volume of a 1:1 (v/v) mixture of ethyl acetate and cyclopentane.

-

Pool the organic phases (containing free SA and GA) and evaporate to dryness.

-

Resuspend the final dried extract in 200 µL of the mobile phase for HPLC analysis.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and 0.1% formic acid in water. A typical gradient starts at 20% methanol and increases to 80% methanol over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection:

-

UV Detector: Set at 302 nm for salicylic acid.

-

Fluorescence Detector: Excitation at 305 nm and emission at 407 nm for salicylic acid, and excitation at 313 nm and emission at 405 nm for gentisic acid for higher sensitivity.

-

-

Quantification: Use external calibration curves prepared with authentic standards of salicylic acid and gentisic acid.

Detailed Methodology: GC-MS for a Broad Range of Phenolic Acids

This protocol is suitable for the simultaneous analysis of various phenolic acids, including hydroxybenzoic acids, after derivatization.

1. Extraction:

-

Follow the same extraction procedure as described for the HPLC method to obtain the final dried extract.

2. Derivatization:

-

To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Conditions:

-

GC Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL in splitless mode.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-650.

-

-

Identification and Quantification: Identify compounds by comparing their mass spectra and retention times with those of authentic standards. Quantify using calibration curves of the derivatized standards.

Conclusion

This technical guide provides a foundational resource for researchers, scientists, and drug development professionals interested in the natural sources of substituted hydroxybenzoic acids. The provided quantitative data, detailed experimental protocols, and biosynthetic pathway diagrams offer a comprehensive overview of this important class of natural products. The methodologies and information presented herein can serve as a starting point for further investigation into the pharmacological properties and potential therapeutic applications of these compounds. The continued exploration of the vast chemical diversity of the plant kingdom promises to unveil new and valuable molecules for the advancement of medicine and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 4. bioone.org [bioone.org]

- 5. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxy-5-(methoxycarbonyl)benzoic Acid: A Versatile Building Block for Drug Discovery and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-(methoxycarbonyl)benzoic acid, a trifunctional aromatic compound, has emerged as a highly valuable and versatile building block in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a hydroxyl group, a carboxylic acid, and a methyl ester at the 1, 3, and 5 positions of the benzene ring, provides a rich platform for a diverse array of chemical transformations. This strategic arrangement of functional groups allows for selective modifications, enabling the construction of complex molecular architectures with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical, chemical, and spectroscopic properties of this compound is essential for its effective utilization in synthesis. The following tables summarize key quantitative data for the title compound and its immediate precursors.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 167630-15-1 | [1] |

| Molecular Formula | C₉H₈O₅ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| Melting Point | 238 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, DMSO, and hot water |

Table 2: Predicted Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H NMR | 10.0 - 13.0 | br s (1H, COOH) |

| 7.8 - 8.0 | s (1H, Ar-H) | |

| 7.4 - 7.6 | s (1H, Ar-H) | |

| 7.1 - 7.3 | s (1H, Ar-H) | |

| 3.9 | s (3H, OCH₃) | |

| ¹³C NMR | ~170 | C=O (acid) |

| ~166 | C=O (ester) | |

| ~158 | C-OH | |

| ~133 | C-COOH | |

| ~131 | C-COOCH₃ | |

| ~123 | Ar-CH | |

| ~120 | Ar-CH | |

| ~115 | Ar-CH | |

| ~52 | OCH₃ |

Note: The predicted spectroscopic data is based on the analysis of structurally related compounds such as 3-hydroxybenzoic acid and various benzoic acid derivatives.[2][3][4][5][6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 3,5-dihydroxybenzoic acid. The general synthetic strategy involves selective protection and functional group interconversion.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 3,5-Dihydroxybenzoic Acid to Methyl 3,5-dihydroxybenzoate

-

To a solution of 3,5-dihydroxybenzoic acid (10.0 g, 64.9 mmol) in methanol (150 mL) is added concentrated sulfuric acid (2 mL) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for 12 hours.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (200 mL) and washed with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 3,5-dihydroxybenzoate as a white solid.

-

Yield: 90-95%.

Step 2: Selective Monobenzylation of Methyl 3,5-dihydroxybenzoate

-

To a solution of methyl 3,5-dihydroxybenzoate (10.0 g, 59.5 mmol) in acetone (200 mL) is added potassium carbonate (8.2 g, 59.5 mmol) and benzyl bromide (7.1 mL, 59.5 mmol).

-

The mixture is stirred at room temperature for 24 hours.

-

The reaction is monitored by TLC for the formation of the monobenzylated product.

-

Upon completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate (200 mL) and water (100 mL).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 3-(benzyloxy)-5-hydroxybenzoate.

-

Yield: 50-60%.

Step 3: Methylation of the Remaining Hydroxyl Group

-

To a solution of methyl 3-(benzyloxy)-5-hydroxybenzoate (5.0 g, 19.4 mmol) in acetone (100 mL) is added potassium carbonate (5.3 g, 38.8 mmol) and dimethyl sulfate (2.7 mL, 29.1 mmol).

-

The mixture is heated to reflux and stirred for 6 hours.

-

The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate (150 mL) and washed with water and brine.

-

The organic layer is dried and concentrated to give methyl 3-(benzyloxy)-5-methoxybenzoate.

-

Yield: 85-90%.

Step 4: Deprotection to Yield this compound

-

Methyl 3-(benzyloxy)-5-methoxybenzoate (4.0 g, 14.7 mmol) is dissolved in methanol (100 mL).

-

Palladium on carbon (10% w/w, 0.4 g) is added to the solution.

-

The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The resulting crude product is then subjected to hydrolysis of the methyl ester. The crude product is dissolved in a mixture of methanol (50 mL) and 1 M sodium hydroxide (20 mL) and stirred at room temperature for 4 hours.

-

The methanol is removed under reduced pressure, and the aqueous solution is acidified with 1 M HCl to pH 2-3.

-

The precipitated white solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

-

Yield: 80-85%.

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of this compound makes it an ideal scaffold for the synthesis of a wide range of biologically active molecules and complex organic structures. The differential reactivity of the hydroxyl, carboxylic acid, and ester groups allows for sequential and site-selective modifications.

Caption: Versatility of this compound in synthesis.

As a Scaffold for Enzyme Inhibitors

Derivatives of hydroxybenzoic acids have been extensively studied as inhibitors of various enzymes. For instance, compounds derived from 3,5-dihydroxybenzoic acid have shown potent inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis.[7] Furthermore, the benzoic acid moiety is a common feature in inhibitors of protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity.[8] The structural features of this compound make it an excellent starting point for the design and synthesis of novel enzyme inhibitors.

In the Synthesis of Antimicrobial and Anticancer Agents

The synthesis of novel antimicrobial and anticancer agents often relies on the construction of complex heterocyclic scaffolds. The functional groups of this compound can be strategically manipulated to build such frameworks. For example, derivatives of 3,4,5-trihydroxybenzoic acid have demonstrated antibacterial activity. Moreover, flavonoid derivatives incorporating a benzimidazole moiety, synthesized from substituted benzoic acids, have shown potent anti-tumor activity.[9]

Signaling Pathway Illustration

The following diagram illustrates a generalized mechanism by which a derivative of this compound could act as a protein tyrosine phosphatase (PTP) inhibitor, a class of enzymes crucial in cellular signaling.

References

- 1. This compound | 167630-15-1 | SGA63015 [biosynth.com]

- 2. rsc.org [rsc.org]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870) [hmdb.ca]

- 5. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) [np-mrd.org]

- 6. rsc.org [rsc.org]

- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click to a focused library of benzyl 6-triazolo(hydroxy)benzoic glucosides: novel construction of PTP1B inhibitors on a sugar scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis of Functionalized Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of prevalent and cutting-edge methodologies for the synthesis of functionalized benzoic acids. Functionalized benzoic acids are a critical class of compounds, serving as key intermediates and building blocks in the pharmaceutical, agrochemical, and materials science industries. This document details both classical and modern synthetic approaches, presenting quantitative data in structured tables for easy comparison, providing detailed experimental protocols for key reactions, and illustrating reaction pathways and catalytic cycles with clear visualizations.

Classical Synthesis Methods

Traditional approaches to the synthesis of functionalized benzoic acids remain widely used due to their reliability and the low cost of starting materials. These methods typically involve oxidation of alkylbenzene precursors or the carboxylation of organometallic reagents.

Oxidation of Alkylbenzenes

The oxidation of the alkyl side-chain of toluene and its derivatives is a direct and common method for the preparation of benzoic acids. Strong oxidizing agents are typically employed for this transformation.

Experimental Protocol: Oxidation of Toluene to Benzoic Acid using Potassium Permanganate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine toluene (1 equivalent) with an aqueous solution of potassium permanganate (KMnO4, 2 equivalents).

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide (MnO2) byproduct.

-

Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic, leading to the precipitation of benzoic acid.

-

Isolation and Purification: Collect the precipitated benzoic acid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from water or an appropriate organic solvent.

Table 1: Oxidation of Substituted Toluenes to Benzoic Acids

| Entry | Substrate | Oxidizing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | p-Bromotoluene | Co(OAc)2/NaBr/AIBN, O2 | Dichlorobenzene | 150 | 5 | 92 | [1] |

| 2 | p-Bromotoluene | Co(C18H35O2)2/NH4Br, O2 | Dichlorobenzene | 110 | 5 | 90 | [1] |

| 3 | p-Xylene | Co(OAc)2/NaBr/AIBN, O2 | Dichlorobenzene | 150 | 5 | 96 (p-Toluic Acid) | [1] |

| 4 | Toluene | Co(OAc)2/NaBr | Acetic Acid | 150 | 2 | >95 | [2] |

| 5 | Toluene | KMnO4 | Water | Reflux | 3-4 | ~70 | [3] |

Grignard Reaction with Carbon Dioxide

The reaction of a Grignard reagent, formed from an aryl halide, with carbon dioxide is a versatile method for introducing a carboxylic acid group onto an aromatic ring.

Experimental Protocol: Grignard Synthesis of Benzoic Acid from Bromobenzene

-

Formation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

Carboxylation: Once the Grignard reagent has formed (indicated by the disappearance of the magnesium), cool the reaction mixture in an ice bath. Pour the Grignard solution slowly onto an excess of crushed dry ice (solid CO2) with vigorous stirring.

-

Workup: Allow the mixture to warm to room temperature, and then add a dilute solution of a strong acid (e.g., HCl) to quench the reaction and dissolve the magnesium salts.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the benzoic acid into an organic solvent like diethyl ether. Wash the organic layer with water and then extract the benzoic acid into an aqueous solution of sodium hydroxide.

-

Acidification and Purification: Acidify the aqueous layer with a strong acid to precipitate the benzoic acid. Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.[4][5][6]

Table 2: Synthesis of Substituted Benzoic Acids via Grignard Reaction

| Entry | Aryl Halide | Solvent | Carboxylating Agent | Yield (%) | Reference |

| 1 | Bromobenzene | Diethyl Ether | Dry Ice (CO2) | 80 | [4] |

| 2 | Aryl Bromides (various) | THF | Gaseous CO2 | up to 82 | [7] |

| 3 | 2,6-Dichlorotoluene | THF | Solid CO2 | High | [8] |

Modern Synthetic Methods: Transition-Metal-Catalyzed C-H Functionalization

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized benzoic acids. These methods allow for the direct introduction of various substituents at specific positions on the benzoic acid scaffold, often with high regioselectivity.

Palladium-Catalyzed Ortho-Arylation

Palladium catalysts are widely used for the direct ortho-arylation of benzoic acids with aryl halides. The carboxylic acid group acts as a directing group, facilitating the C-H activation at the ortho position.

Experimental Protocol: Palladium-Catalyzed Ortho-Arylation of Benzoic Acid

-

Reaction Setup: In a reaction vial, combine the benzoic acid derivative (1 equivalent), the aryl iodide or chloride (1.2-1.5 equivalents), a palladium catalyst such as Pd(OAc)2 (2-5 mol%), a ligand if required (e.g., n-butyl-di-1-adamantylphosphine), and a base such as cesium carbonate (Cs2CO3) or silver acetate (AgOAc).

-

Solvent and Reaction Conditions: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetic acid. Seal the vial and heat the reaction mixture at the specified temperature (typically 100-140 °C) for the designated time.

-

Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water. Acidify the aqueous layer to precipitate the product. The crude product can be purified by column chromatography or recrystallization.[9][10]

Table 3: Palladium-Catalyzed Ortho-Arylation of Benzoic Acids

| Entry | Benzoic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Benzoic Acid | Iodobenzene | Pd(OAc)2 | AgOAc | Acetic Acid | 120 | 85 | [9] |

| 2 | 4-Methoxybenzoic Acid | 4-Chlorotoluene | Pd(OAc)2 / P(Adm)2Bu | Cs2CO3 | DMF | 140 | 92 | [9] |

| 3 | 2-Methylbenzoic Acid | 4-Iodotoluene | Pd(OAc)2 | AgOAc | Acetic Acid | 120 | 75 | [9] |

Iridium-Catalyzed Ortho-Amination

Iridium catalysts have been successfully employed for the ortho-amination of benzoic acids, providing a direct route to valuable anthranilic acid derivatives. The reaction typically proceeds under mild conditions and exhibits high regioselectivity.[11]

Experimental Protocol: Iridium-Catalyzed Ortho-Amination of Benzoic Acid

-

Reaction Setup: In a glovebox, charge a vial with the benzoic acid derivative (1 equivalent), an iridium catalyst such as [{IrCp*Cl2}2] (2.5 mol%), and a suitable base (e.g., Li2CO3).

-

Reagents and Solvent: Add a solution of the aminating agent (e.g., an aryl azide or hydroxylamine derivative) in a suitable solvent, such as 1,2-dichloroethane (DCE) or hexafluoroisopropanol (HFIP).

-

Reaction Conditions: Seal the vial and heat the reaction mixture at the specified temperature (e.g., 60 °C) for the required duration.

-

Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water. The product can be purified by column chromatography on silica gel.[11][12]

Table 4: Iridium-Catalyzed Ortho-Amination of Benzoic Acids

| Entry | Benzoic Acid Derivative | Aminating Agent | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Methylbenzoic Acid | Sulfonyl Azide | [{IrCpCl2}2] | HFIP | 25 | 95 | [11] |

| 2 | 3-Methoxybenzoic Acid | Sulfonyl Azide | [{IrCpCl2}2] | HFIP | 25 | 88 | [11] |

| 3 | Benzoic Acid | Arenediazonium Salt | [{IrCp*Cl2}2] | Acetone | RT | 85 | [13] |

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental workflows and catalytic cycles for the synthesis of functionalized benzoic acids.

General Workflow for Benzoic Acid Synthesis

Caption: Overview of classical and modern synthetic approaches to functionalized benzoic acids.

Catalytic Cycle for Palladium-Catalyzed Ortho-Arylation

Caption: A simplified representation of the catalytic cycle for the palladium-catalyzed ortho-arylation of benzoic acids.

Catalytic Cycle for Iridium-Catalyzed Ortho-Amination

Caption: A simplified catalytic cycle for the iridium-catalyzed ortho-amination of benzoic acids.

This guide provides a foundational understanding of the key synthetic strategies for preparing functionalized benzoic acids. For more detailed information on specific substrates, reaction conditions, and safety precautions, it is essential to consult the primary literature cited.

References

- 1. Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. chemistry-online.com [chemistry-online.com]

- 5. docsity.com [docsity.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. researchgate.net [researchgate.net]

- 8. EP0941982A2 - Process for synthesizing benzoic acids - Google Patents [patents.google.com]

- 9. Two methods for direct ortho-arylation of benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Iridium-Catalyzed ortho-Arylation of Benzoic Acids with Arenediazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Discovery and Characterization of Novel Benzoic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological evaluation of novel benzoic acid compounds. Benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to facilitate further research and development in this promising area.

Introduction to Benzoic Acid Derivatives in Drug Discovery

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been recognized for their therapeutic potential. The structural motif of a carboxyl group attached to a benzene ring serves as a crucial pharmacophore for interaction with various biological targets.[1] The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

Recent research has focused on the development of novel benzoic acid derivatives with enhanced potency and selectivity against various diseases, including cancer, neurodegenerative disorders, and infectious diseases. These efforts have led to the discovery of compounds with promising activities as enzyme inhibitors, receptor antagonists, and modulators of key signaling pathways.[3][4]

Synthesis and Characterization of Novel Benzoic Acid Compounds

The synthesis of novel benzoic acid derivatives often involves multi-step reaction sequences. Below are detailed experimental protocols for the synthesis of representative classes of these compounds.

Synthesis of 3-Sulfonamido Benzoic Acid Derivatives

This class of compounds has shown promise as P2Y14 receptor antagonists for the treatment of acute lung injury.[5]

Experimental Protocol:

-

Preparation of 3-aminobenzoic acid derivative: Start with a suitable substituted 3-aminobenzoic acid.

-

Sulfonylation: Dissolve the 3-aminobenzoic acid derivative in a suitable solvent (e.g., pyridine or dichloromethane). Add the desired sulfonyl chloride dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of Methylene-Aminobenzoic Acid and Tetrahydroisoquinolynyl-Benzoic Acid Derivatives

These compounds have been investigated as multi-target inhibitors of acetylcholinesterase and carbonic anhydrases for Alzheimer's disease therapy.

Experimental Protocol:

-

Formation of Schiff Base: Reflux a mixture of an appropriate aminobenzoic acid and a substituted aldehyde in ethanol for 4-6 hours.

-

Reduction (for Tetrahydroisoquinolynyl derivatives): Cool the reaction mixture and add a reducing agent, such as sodium borohydride, portion-wise. Stir the mixture at room temperature for 2-3 hours.

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography.

-

Characterization: Characterize the synthesized compounds by melting point, IR, 1H NMR, 13C NMR, and elemental analysis.

Esterification of 3-Hydroxybenzoic Acid

Ester derivatives of hydroxybenzoic acids are explored for various biological activities, including antimicrobial effects.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-hydroxybenzoic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification and Characterization: Dry the organic layer, concentrate, and purify the resulting ester by column chromatography or distillation. Confirm the structure by spectroscopic analysis.

Quantitative Data Summary

The following tables summarize the biological activities of representative novel benzoic acid derivatives.

Table 1: Anticancer Activity of Novel Benzoic Acid Derivatives

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| D24 | ERα degrader | MCF-7 | 0.05 | [6] |

| Compound 25l | P2Y14R antagonist | - | 0.0056 | [1] |

| Compound 9 | Tyrosine kinase | MCF-7 | 100 | [3] |

| Compound 18 | DNA replication | HCT-116 | 4.53 | [3] |

| Imidazolyl benzoic acid derivative | - | - | - | [7] |

Table 2: Antimicrobial Activity of Novel Benzoic Acid Derivatives

| Compound ID | Target | Organism | MIC (µg/mL) | Reference |

| Benzoic Acid | - | E. coli O157 | 1000 | [8] |

| 2-hydroxybenzoic acid | - | E. coli O157 | 1000 | [8] |

| Phenoxy-substituted pyrazole | Fatty acid biosynthesis | S. aureus ATCC 33591 | 1 | [9] |

| 3,4-Dichloro derivative | - | Staphylococci strains | 0.5 | [9] |

| Compound 4 | - | S. aureus ATCC 6538 | 125 | [10] |

Table 3: Enzyme Inhibitory Activity of Novel Benzoic Acid Derivatives

| Compound ID | Target Enzyme | KI (nM) | Reference |

| Compound 6c | Acetylcholinesterase (AChE) | 33.00 ± 0.29 | [4] |

| Compound 6e | Acetylcholinesterase (AChE) | 18.78 ± 0.09 | [4] |

| Compound 6f | Acetylcholinesterase (AChE) | 13.62 ± 0.21 | [4] |

| Compound 9 | Carbonic Anhydrase I (hCA I) | - | [11] |

| Compound 16 | Carbonic Anhydrase IX (hCA IX) | 3.4 | [11] |

Table 4: Pharmacokinetic Parameters of Benzoic Acid Derivatives

| Compound | Administration | Dose | T1/2 (h) | Bioavailability (%) | Reference |

| 2-(Quinoline-8-carboxamido)benzoic Acid | Oral | 2, 5, 15 mg/kg | - | 68.3–83.7 | [12] |

| Sodium Benzoate | Oral | 40, 80, 160 mg/kg | Dose-dependent | - | [13] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the discovery and characterization of novel compounds. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow.

Signaling Pathways

References

- 1. Selective Non-toxics Inhibitors Targeting DHFR for Tuberculosis and Cancer Therapy: Pharmacophore Generation and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain | Technology Transfer [techtransfer.nih.gov]

- 3. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Next-generation inhibitor of the P2Y14 receptor to treat acute lung injury | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

- 7. Innovative approaches in acetylcholinesterase inhibition: a pathway to effective Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Implication of STEP in Synaptic Plasticity and Cognitive Impairments in Alzheimer’s Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) [mdpi.com]

- 13. Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

experimental protocol for the synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed experimental protocol for the synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the esterification of 5-hydroxyisophthalic acid to yield the intermediate, dimethyl 5-hydroxyisophthalate, followed by a selective monohydrolysis to afford the final product.

Experimental Protocols

Step 1: Synthesis of Dimethyl 5-hydroxyisophthalate

This procedure details the Fischer esterification of 5-hydroxyisophthalic acid.

Materials:

-

5-Hydroxyisophthalic acid

-

Methanol (reagent grade)

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-hydroxyisophthalic acid.

-

Add a large excess of methanol to the flask, sufficient to dissolve the starting material upon heating.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 5-10 mol% relative to the 5-hydroxyisophthalic acid).

-

Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude dimethyl 5-hydroxyisophthalate.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This procedure outlines the selective monohydrolysis of dimethyl 5-hydroxyisophthalate.[1]

Materials:

-

Dimethyl 5-hydroxyisophthalate

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH), dilute aqueous solution (e.g., 0.1 M)

-

Hydrochloric acid (HCl), dilute aqueous solution (e.g., 1 M)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

pH paper or pH meter

Procedure:

-

Dissolve dimethyl 5-hydroxyisophthalate in a mixture of THF and deionized water in a round-bottom flask.

-

Cool the flask to 0 °C in an ice bath with stirring.

-

Slowly add one equivalent of a dilute aqueous sodium hydroxide solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 30-60 minutes. Monitor the reaction progress by TLC to observe the formation of the mono-acid and the consumption of the diester.

-

Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 with a dilute hydrochloric acid solution.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization.

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

| Parameter | Step 1: Esterification | Step 2: Monohydrolysis |

| Starting Material | 5-Hydroxyisophthalic acid | Dimethyl 5-hydroxyisophthalate |

| Reagents | Methanol, p-Toluenesulfonic acid | THF, Water, Sodium Hydroxide |

| Product | Dimethyl 5-hydroxyisophthalate | This compound |

| Typical Yield | >90% | High (near quantitative)[1] |

| Purity | >95% after purification | >98% after purification |

| Melting Point (°C) | 162-164 | Not specified |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes: 3-Hydroxy-5-(methoxycarbonyl)benzoic Acid in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

While not a conventionally utilized linker in solid-phase synthesis, the unique trifunctional nature of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid presents a novel scaffold for the development of specialized linkers. Its distinct phenolic hydroxyl, carboxylic acid, and methyl ester functionalities offer orthogonal handles for immobilization, substrate attachment, and diversification. This document outlines a prospective application of this compound as a versatile linker for solid-phase organic synthesis (SPOS), complete with hypothetical protocols and illustrative data.

Introduction: Potential as a Versatile Linker

This compound possesses three key functional groups that can be strategically manipulated for solid-phase synthesis:

-

Carboxylic Acid: Can be used for initial attachment to an amino-functionalized solid support (e.g., aminomethyl polystyrene).

-

Phenolic Hydroxyl Group: Provides a secondary point of attachment for the substrate (e.g., a carboxylic acid via esterification), which can be cleaved under specific conditions.

-

Methyl Ester: Offers a site for further chemical modification or can be hydrolyzed to a second carboxylic acid for library diversification.

This unique arrangement allows for the potential development of a "safety-catch" or multi-functional linker system.

Proposed Application: A Dual-Functional Linker for Small Molecule Synthesis

In this proposed application, this compound is envisioned as a linker for the solid-phase synthesis of a library of substituted benzamides. The linker is first attached to the solid support via its carboxylic acid. The phenolic hydroxyl group is then used to immobilize a carboxylic acid building block. Subsequent chemical transformations can be performed on the free methyl ester, followed by cleavage of the target molecule from the phenolic ester linkage.

Experimental Protocols (Hypothetical)

Immobilization of the Linker on Aminomethyl Polystyrene Resin

This protocol describes the attachment of this compound to an aminomethyl polystyrene resin.

Materials:

-

Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g loading)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Swell the aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

-

Drain the DMF.

-

In a separate flask, dissolve this compound (392 mg, 2.0 mmol), HOBt (270 mg, 2.0 mmol), and DIC (310 µL, 2.0 mmol) in DMF (10 mL).

-

Add the activated linker solution to the swollen resin.

-

Agitate the mixture at room temperature for 12 hours.

-

Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Dry the resin under vacuum to a constant weight.

-

Determine the loading of the linker on the resin using a suitable analytical method (e.g., picric acid titration of remaining free amino groups).

Attachment of a Carboxylic Acid Building Block

This protocol details the esterification of the phenolic hydroxyl group of the immobilized linker with a carboxylic acid.

Materials:

-

Linker-functionalized resin from section 3.1

-

Carboxylic acid building block (e.g., 4-Fluorobenzoic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

DCM

Procedure:

-

Swell the linker-functionalized resin (assuming 0.8 mmol/g loading, 1.0 g, 0.8 mmol) in DCM (10 mL) for 1 hour.

-

Drain the DCM.

-

In a separate flask, dissolve 4-Fluorobenzoic acid (224 mg, 1.6 mmol), DCC (330 mg, 1.6 mmol), and DMAP (20 mg, 0.16 mmol) in DCM (10 mL).

-

Add the solution to the resin.

-

Agitate the mixture at room temperature for 6 hours.

-

Drain the reaction solution and wash the resin with DCM (5 x 10 mL).

-

Dry the resin under vacuum.

Cleavage of the Final Product

This protocol describes the cleavage of the ester linkage to release the synthesized molecule.

Materials:

-

Substrate-bound resin from section 3.2

-

Trifluoroacetic acid (TFA)

-

DCM

-

Triisopropylsilane (TIS) (as a scavenger)

Procedure:

-

Swell the substrate-bound resin in DCM (5 mL).

-

Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail (10 mL) to the resin.

-

Agitate the mixture at room temperature for 2 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional DCM (2 x 5 mL).

-

Combine the filtrates and concentrate under reduced pressure.

-

Precipitate the crude product by adding cold diethyl ether.

-

Purify the product by an appropriate method (e.g., HPLC).

Data Presentation (Illustrative)

The following tables present hypothetical quantitative data for the solid-phase synthesis described above.

Table 1: Resin Loading and Reaction Yields

| Step | Parameter | Value |

| 3.1 Linker Immobilization | Initial Resin Loading | 1.0 mmol/g |

| Linker Loading | 0.85 mmol/g | |

| Immobilization Yield | 85% | |

| 3.2 Substrate Attachment | Substrate Loading | 0.78 mmol/g |

| Attachment Yield | 92% | |

| 3.3 Cleavage | Crude Product Yield | 75% |

| Purity (by HPLC) | 91% |

Table 2: Comparison of Cleavage Conditions

| Cleavage Cocktail (TFA/Scavenger/DCM) | Time (h) | Yield (%) | Purity (%) |

| 95:2.5:2.5 (TIS) | 2 | 75 | 91 |

| 95:5:0 (Water) | 2 | 72 | 88 |

| 50:5:45 (TIS) | 4 | 65 | 85 |

Visualizations

Workflow for Solid-Phase Synthesis```dot

Logical Relationship of Functional Groups

Caption: Orthogonal functional groups of the linker and their potential applications in solid-phase synthesis.

Conclusion

The bifunctional nature of this compound makes it a promising candidate for the development of novel linkers for solid-phase synthesis. The hypothetical protocols and workflows presented here demonstrate a plausible application for creating libraries of small molecules. Further experimental validation is required to determine the optimal reaction conditions, cleavage efficiency, and overall utility of this compound in a solid-phase synthesis context. Researchers in drug discovery and combinatorial chemistry may find this molecule to be a valuable tool for creating diverse chemical libraries with unique structural features.

Application Notes and Protocols for the Quantification of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-(methoxycarbonyl)benzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is crucial for process optimization, quality control, and stability testing in drug development. This document provides detailed application notes and generalized protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of benzoic acid derivatives using HPLC-UV and LC-MS/MS. These values are intended to provide a general indication of the expected performance of the methods described below and should be confirmed through method validation for this compound.

| Parameter | HPLC-UV (Representative Values) | LC-MS/MS (Representative Values) |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.5 - 50 ng/mL |

| Linearity Range (R²) | 0.5 - 100 µg/mL (>0.999) | 0.5 - 1000 ng/mL (>0.99) |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |

| Precision (% RSD) | < 2% | < 15% |

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Principle

This method utilizes reverse-phase HPLC to separate this compound from potential impurities and degradation products. Quantification is achieved by measuring the ultraviolet (UV) absorbance of the analyte at a specific wavelength and comparing it to a standard curve prepared from a reference standard of known concentration.

2. Materials and Equipment

-

HPLC system with a UV/Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid or phosphoric acid (for mobile phase adjustment)

-

Reference standard of this compound

3. Procedure

3.1. Mobile Phase Preparation Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid. The exact ratio may need to be optimized to achieve the desired retention time and peak shape. Degas the mobile phase before use.

3.2. Standard Solution Preparation Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with the mobile phase.

3.3. Sample Preparation Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent. Dilute the sample solution with the mobile phase to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3.4. Chromatographic Conditions

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: To be determined by measuring the UV spectrum of the analyte (a wavelength around 254 nm is a common starting point for aromatic compounds).

3.5. Data Analysis Inject the calibration standards and the sample solutions into the HPLC system. Record the peak area of the analyte for each injection. Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Principle

This method offers higher sensitivity and selectivity compared to HPLC-UV. The analyte is separated by reverse-phase LC and then detected by a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions, which provides high specificity. An internal standard is typically used to improve accuracy and precision.